molecular formula C12H9N2O3S- B1227860 p-Azobenzenesulfonate

p-Azobenzenesulfonate

Cat. No.: B1227860
M. Wt: 261.28 g/mol
InChI Key: AJMNDPOSKIBVGX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

p-Azobenzenesulfonate is an azobenzene derivative functionalized with a sulfonate group, making it a valuable anionic chromophore and molecular switch for advanced research. Its core utility stems from its ability to undergo reversible trans - cis photoisomerization, a property that can be modulated and stabilized through strategic material design . This compound is particularly significant in the development of functional organic-inorganic composite materials. Research demonstrates that this compound can be intercalated into Layered Double Hydroxides (LDHs) to form stable host-guest systems . In such configurations, the sulfonate group forms strong hydrogen bonds with the inorganic lamella, enhancing the material's thermal and optical stability and making these composites promising for molecular switches, memory storage, and nanodevices . The LDH host environment can also lower the isomerization energy barrier and cause a red-shift in the compound's absorption spectra, fine-tuning its photophysical properties for specific applications . From a mechanistic perspective, the thermal isomerization of this compound involves a combination of conformational changes, including out-of-plane rotation and in-plane inversion of the azo group . The presence of the electron-withdrawing sulfonate group influences the isomerization pathways and the electronic structure of the molecule, which has been extensively studied using density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations . Beyond material science, azobenzene sulfonate derivatives have a historical role in immunochemistry as haptens for studying antibody-ligand interactions . This compound is supplied for Research Use Only and is intended for laboratory studies by qualified professionals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9N2O3S-

Molecular Weight

261.28 g/mol

IUPAC Name

4-phenyldiazenylbenzenesulfonate

InChI

InChI=1S/C12H10N2O3S/c15-18(16,17)12-8-6-11(7-9-12)14-13-10-4-2-1-3-5-10/h1-9H,(H,15,16,17)/p-1

InChI Key

AJMNDPOSKIBVGX-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)[O-]

Origin of Product

United States

Synthetic Methodologies for P Azobenzenesulfonate and Its Derivatives

Organic Synthesis Routes for p-Azobenzenesulfonate Compounds

The creation of this compound compounds relies on established, high-yield organic synthesis pathways that allow for significant structural diversity.

The principal method for synthesizing this compound and its related structures is the azo coupling reaction. wikipedia.org This process is a type of electrophilic aromatic substitution. wikipedia.org It begins with the diazotization of an aromatic amine, where a primary arylamine reacts with nitrous acid at low temperatures (typically 0-5°C) to form a diazonium salt. slideshare.netdoubtnut.com For this compound synthesis, sulfanilic acid is the standard starting amine. The resulting diazonium salt is an electrophile that readily attacks activated aromatic rings, known as coupling agents. wikipedia.org

Common coupling agents include phenols and anilines, which possess strong electron-donating groups (-OH, -NH2) that activate the aromatic ring for electrophilic attack, usually at the para position. slideshare.net If the para position is blocked, the coupling occurs more slowly at an ortho position. wikipedia.org The reaction of the diazotized sulfanilic acid with various coupling partners leads to a range of functionalized azobenzenesulfonic acids. For instance, new azobenzene (B91143) sulfonic acid dopants have been synthesized by coupling diazotized sulfanilic acid with commercially available materials like phenol, m-cresol, and 4-phenylphenol. niist.res.inresearchgate.net

The general reaction scheme is as follows:

Diazotization: Sulfanilic acid is treated with sodium nitrite (B80452) and a strong acid (e.g., HCl) to form the sulfanilic acid diazonium salt.

Coupling: The diazonium salt solution is then added to a solution of the coupling agent (e.g., phenol) under specific pH conditions to yield the final azo compound. wikipedia.org

The table below summarizes the synthesis of various azobenzenesulfonic acids via this method.

Starting AmineCoupling AgentResulting Compound
Sulfanilic AcidPhenol4-(4-hydroxyphenylazo)benzenesulfonic acid (PABS) niist.res.inarabjchem.org
Sulfanilic Acidm-Cresol4-(4-hydroxy-2-methylphenylazo)benzenesulfonic acid niist.res.inresearchgate.net
Sulfanilic Acid4-Phenylphenol4-((4'-hydroxy-[1,1'-biphenyl]-4-yl)azo)benzenesulfonic acid niist.res.inresearchgate.net
AnilineAniline (self-coupling)Aniline Yellow wikipedia.org

This table illustrates examples of compounds synthesized via diazotized coupling reactions.

Functionalization of the azobenzenesulfonate backbone is crucial for tuning the molecule's physical and chemical properties, such as solubility, absorption wavelength, and its effectiveness as a dopant. The primary strategy for functionalization is the selection of different coupling agents during the azo coupling reaction, as detailed in the previous section. niist.res.inresearchgate.net

By introducing various substituents onto the coupling partner's aromatic ring, researchers can systematically alter the final product. For example, adding alkyl groups (like the methyl group in m-cresol) or additional aromatic rings (as in 4-phenylphenol) modifies the steric and electronic characteristics of the azobenzenesulfonate molecule. niist.res.in

Further functionalization can be achieved post-synthesis. For instance, a renewable resource, cardanol, has been used to design and develop a new amphiphilic azobenzenesulfonic acid dopant, demonstrating the versatility of modifying the backbone for specific applications like forming micelles in water. acs.org Another approach involves creating azobenzene-containing polymers where the azobenzene units themselves are functionalized to separate their absorption bands, allowing for selective photoisomerization control. rsc.orgrsc.org

Diazotized Coupling Reactions in this compound Formation

Polymeric Integration of Azobenzenesulfonate Units

The incorporation of azobenzenesulfonate moieties into polymers creates materials with stimuli-responsive properties, useful in fields ranging from optical storage to biomedical applications.

Azo polymers can be synthesized by either polymerizing monomers that already contain the azobenzenesulfonate group or by chemically modifying a pre-existing polymer to introduce the azo moiety. polympart.ir

An example of the first approach is the synthesis of a sulfonated poly(maleimide). ajouronline.com This was achieved through a two-step polymerization using maleic anhydride (B1165640) and p-dimethylamino-azobenzenesulfonic acid (DMBSA). The degree of sulfonation in the final polymer could be controlled by adjusting the molar ratio of the DMBSA monomer, resulting in flexible and mechanically strong membranes. ajouronline.com

Polymers can also be designed to have azobenzene units in both the main chain and as side chains. rsc.org Such complex architectures offer unique photoisomerization behaviors, where different azo units can be addressed by specific wavelengths of light. rsc.org

Polypeptides, which are polymers of amino acids, can be functionalized with azobenzenesulfonate groups on their side chains to create photoresponsive biomaterials. polympart.irnih.gov A key example is the modification of poly(L-glutamic acid) (PGA) by introducing azobenzenesulfonate moieties. nih.gov This modification induces a non-reversible conformational change in the polypeptide from an α-helix to a random coil upon UV irradiation. nih.gov This change is a direct result of the trans-to-cis isomerization of the azobenzene groups in the side chains. nih.gov

When these modified polypeptides are adsorbed onto a porous filter, the photo-induced conformational changes lead to rapid and significant alterations in water permeation through the membrane. nih.gov The synthesis of such materials typically involves post-polymerization modification, where a reactive group on the polypeptide side chain is coupled with a suitable azobenzenesulfonate derivative. escholarship.org This approach allows for the creation of "smart" membranes whose functions can be controlled by light. acs.org

Azobenzenesulfonic acids are highly effective as dopants for intrinsically conducting polymers like polyaniline (PANI) and its derivatives. niist.res.inresearchgate.net The doping process involves the protonation of the polymer backbone by the sulfonic acid group (-SO3H) of the dopant. researchgate.net In the case of polyaniline, the emeraldine (B8112657) base form (insulating) is converted to the emeraldine salt form (conducting) through the transfer of a proton to the imine nitrogen atoms of the PANI chain. niist.res.in

This acid-base reaction creates a charge on the polymer backbone, which is balanced by the azobenzenesulfonate anion. The process results in a significant increase in electrical conductivity. niist.res.in Research has shown that the conductivity of doped polyaniline increases with higher concentrations of the azobenzenesulfonic acid dopant, reaching a maximum level (e.g., 0.02 S/cm) at a dopant concentration of over 38% in the feed. niist.res.inresearchgate.net The large size of the azobenzenesulfonate anion can also influence the morphology and processability of the resulting conducting polymer. researchgate.net

The table below presents research findings on the conductivity of polymers doped with azobenzenesulfonic acid derivatives.

Conducting PolymerDopantSolventConductivity
PolyanilineFamily of new azobenzenesulfonic acidsMethanol / N-methylpyrrolidinone~0.02 S/cm niist.res.in
Poly p-anisidine4-(4-hydroxyphenylazo)benzenesulfonic acid-0.00239 ohm⁻¹ (at 0.01 g dopant) researchgate.netjmaterenvironsci.com
Copolymer carbazole–phenol formaldehyde4-(4-hydroxyphenylazo)benzenesulfonic acid (PABS)DMF0.000595 ohm⁻¹ (at 0.1 g dopant) arabjchem.org

This table summarizes the reported conductivity of various polymers after being doped with azobenzenesulfonic acid compounds.

Photochemical and Photophysical Phenomena of P Azobenzenesulfonate

Detailed Analysis of Photoisomerization Dynamics

The isomerization from the trans to the cis form and back is a complex process governed by specific molecular motions and energy landscapes. Understanding these dynamics is crucial for the application of p-Azobenzenesulfonate in molecular switches and other light-responsive materials.

The trans-cis isomerization of azobenzene (B91143) compounds can proceed through two primary mechanistic pathways: rotation and inversion. beilstein-journals.org The rotation mechanism involves the twisting of the N=N double bond, similar to the isomerization of stilbene. beilstein-journals.org This pathway is typically associated with the π→π* electronic transition (S₀→S₂). beilstein-journals.org The inversion mechanism, on the other hand, involves a planar transition state where one of the nitrogen-carbon bonds straightens out, leading to a reversal of the geometry at that nitrogen atom. beilstein-journals.org This pathway is linked to the n→π* electronic transition (S₀→S₁). beilstein-journals.orgnycu.edu.tw

For azobenzene sulfonates, theoretical studies using density functional theory (DFT) have elucidated the plausible pathways. In the ground state (S₀), two isomerization pathways have been identified for 3,3'-azobenzene disulfonate: an inversion of one NNC angle combined with rotation around the N-C bond, and a rotation of the CNNC dihedral angle. pku.edu.cn Upon photoexcitation, the molecule populates an excited state (e.g., S₁ or S₂) from which it can relax back to the ground state via a conical intersection, leading to isomerization. nycu.edu.twpku.edu.cn The choice between the rotation and inversion channels is sensitive to the environment and any geometric constraints. nih.gov For instance, in the T₁ excited state of 3,3'-azobenzene sulfonate, only the rotation pathway is considered to exist. pku.edu.cnpku.edu.cn

Theoretical studies on this compound (p-AbS⁻) complexed with layered double hydroxides (LDH) indicate that the isomerization mechanism involves a concerted process of inversion of a CNN angle and rotation of the unsubstituted benzene (B151609) ring around the C-N bond. nih.govresearchgate.net

The cis isomer of azobenzene and its derivatives is thermally unstable and can revert to the more stable trans form. This process, known as thermal back-isomerization, can be accelerated by heat. beilstein-journals.orgacs.org The rate of this thermal relaxation is dependent on the energy barrier between the cis and trans isomers on the ground state potential energy surface.

In the context of this compound anions intercalated in layered double hydroxides (AbS⁻-LDH), the thermal isomerization from the cis (CAbS⁻) to the trans (TAbS⁻) form is a key process. nih.govnih.govacs.org The mechanism for this thermal isomerization is related to conformational changes of the azo group, involving both out-of-plane rotation and in-plane inversion. nih.govresearchgate.netnih.govacs.org The surrounding matrix, such as the LDH lamella, can influence the energy barrier of this process. nih.govresearchgate.netnih.govacs.org The cis structure of azobenzene dyes can convert to the trans form at room temperature, and this process can be expedited by irradiation with visible light, which can be a limiting factor for practical applications due to poor thermal stability. acs.org

The energy barriers for isomerization are critical parameters that determine the kinetics of the process. For 3,3'-azobenzene sulfonate in the ground state (S₀), the energy barriers for the two identified pathways (inversion/rotation combination and pure rotation) are 94.2 and 124.3 kJ·mol⁻¹, respectively. pku.edu.cn In the first triplet excited state (T₁), the rotational pathway has a significantly lower energy barrier of 21.1 kJ·mol⁻¹. pku.edu.cnpku.edu.cn The trans isomer of azobenzene is generally about 12 kcal·mol⁻¹ (approximately 50 kJ·mol⁻¹) more stable than the cis isomer. beilstein-journals.org

Theoretical calculations for this compound (p-AbS) and its complexes with layered double hydroxides (LDH) have provided insights into the energy barriers of thermal isomerization. The presence of the LDH lamella has been shown to lower the isomerization energy barrier of the cis-anion. nih.govresearchgate.netnih.gov The table below summarizes the calculated energy barriers for the optimal thermal isomerization pathways of this compound and related systems.

Compound/SystemIsomerization PathwayEnergy Barrier (kcal/mol)
p-CAbS⁻-LDH1Inversion through N3 movement15.7
m-CAbS⁻-LDH1Inversion through N3 movement22.0
p-CAbS⁻-LDH2Inversion through N3 movement7.5
m-CAbS⁻-LDH2Inversion through N3 movement16.9
p-AbS (single molecule)TS1 (advantageous pathway)Lower than TS2 by 5.1
Data sourced from theoretical studies at the M06-2X/def2-TZVP//M06-2X/6-31G(d,p) level. nih.govacs.org

Photothermally Induced Isomerization Processes

Electronic Structure and Spectroscopic Characterization

The electronic structure of this compound dictates its interaction with light, giving rise to its characteristic absorption and emission properties. The key electronic transitions are the n→π* and π→π* transitions, which are significantly influenced by the isomerization state of the molecule.

The UV-Vis absorption spectrum of azobenzene derivatives is characterized by two main absorption bands corresponding to the n→π* and π→π* electronic transitions. beilstein-journals.orgtanta.edu.eg The π→π* transition is generally a high-intensity band, while the n→π* transition is of lower intensity and occurs at a longer wavelength. beilstein-journals.org The n→π* transition involves the excitation of an electron from a non-bonding orbital (n), localized on the nitrogen atoms, to an anti-bonding π* orbital. beilstein-journals.orgnycu.edu.tw The π→π* transition involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. beilstein-journals.org

In this compound, the frontier molecular orbitals involved in these transitions are the highest occupied molecular orbital (HOMO), which is the n orbital formed by the lone pair of electrons on the N atoms, the HOMO-1 orbital, which is the π orbital on the benzene ring, and the lowest unoccupied molecular orbital (LUMO), which is the π* orbital on the benzene ring. nih.gov Therefore, the HOMO → LUMO transition corresponds to the n→π* transition, and the HOMO-1 → LUMO transition corresponds to the π→π* transition. nih.gov

The isomerization from the trans to the cis form has a notable effect on these transitions. For instance, when trans-p-Azobenzenesulfonate complexed with LDH (p-TAbS⁻-LDH2) is converted to the cis form (p-CAbS⁻-LDH2), the n→π* transition changes from a forbidden to an allowed state. nih.gov The energy gap between the frontier molecular orbitals (Δε) reflects the ease with which the molecule can be excited. nih.gov

The absorption and emission spectra of this compound are sensitive to its isomeric form and its environment. The trans isomer typically absorbs at a shorter wavelength in the π→π* region compared to the cis isomer, while the n→π* band of the cis isomer is often more prominent. beilstein-journals.org

Theoretical studies on this compound anions complexed with Mg-Al layered double hydroxide (B78521) (LDH) have shown that the presence of the LDH lamella can reduce the energy gap of both the n→π* and π→π* electronic transitions, leading to a red-shift (a shift to longer wavelengths) in the absorption spectra. nih.govresearchgate.netacs.orgnih.govacs.org For example, the calculated maximum absorption wavelength for the S₁ ← S₀ transition of the trans-p-AbS⁻-LDH1 supramolecule showed a 13 nm red-shift compared to the single p-TAbS molecule. nih.gov Furthermore, when this compound is combined with LDHs, a significant red-shift is observed in the UV-visible absorption spectrum, with the K band (a type of π→π* transition) shifting from the 125-220 nm range to the 175-250 nm range. researchgate.net

The polarity of the solvent can also influence the spectroscopic characteristics. For AbS⁻-LDHs, the use of a polar solvent like DMSO increases the excitation energy, which can enhance the photostability compared to being in a nonpolar solvent or a solvent-free environment. nih.govnih.govacs.org The table below presents calculated electronic absorption data for this compound isomers and their LDH complexes.

CompoundTransitionTransition Energy (eV)Maximum Absorption Wavelength (nm)
p-TAbSS₁ ← S₀2.46504
p-TAbSS₂ ← S₀4.21295
p-TAbS⁻-LDH1S₁ ← S₀2.40517
Data sourced from theoretical calculations at the M06-2X/6-31G(d,p) level. nih.gov

HOMO-LUMO Energy Gaps and Electronic Properties

The electronic behavior of this compound is fundamentally dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that determines the molecule's electronic transition properties and its interaction with light. schrodinger.comresearchgate.net

Theoretical calculations at the M06-2X/6-31G(d,p) level provide insight into these properties for both the trans and cis isomers of p-AbS. nih.gov For the more stable trans isomer (p-TAbS), the HOMO is identified as the n orbital, which arises from the lone pair of electrons on the nitrogen atoms of the azo group, while the HOMO-1 orbital is the π orbital on the benzene ring. The LUMO is the π* orbital, also located on the benzene ring. nih.gov Consequently, the electronic transitions of significance are the n → π* and π → π* transitions. nih.gov

Upon conversion to the cis isomer (p-CAbS), the planarity of the molecule is disrupted. This geometric change has a significant impact on the electronic transitions. While the n → π* transition is forbidden in the planar trans configuration, it becomes an allowed transition in the non-planar cis form. nih.govacs.org

The calculated HOMO-LUMO energy gaps for the trans and cis isomers of this compound are presented in the table below. A smaller energy gap generally corresponds to absorption at longer wavelengths. researchgate.net

IsomerHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
trans-p-Azobenzenesulfonate (p-TAbS)-7.01-1.895.12
cis-p-Azobenzenesulfonate (p-CAbS)-6.72-2.124.60

Data sourced from theoretical calculations. nih.gov

Environmental and Confinement Effects on Photoactivity

The photochemical and photophysical properties of this compound are not static but are significantly influenced by its immediate environment. Factors such as confinement within a host matrix, the polarity of the surrounding solvent, and intermolecular interactions can modulate its photoactivity.

Influence of Layered Double Hydroxide Intercalation on Isomerization

Layered double hydroxides (LDHs) are materials with positively charged layers, capable of hosting anions between them. rsc.org When this compound anions are intercalated within the layers of a magnesium-aluminum LDH (Mg-Al-LDH), their isomerization behavior is markedly altered. nih.govnih.gov

Theoretical studies show that the presence of the LDH lamella lowers the energy barrier for the thermal cis-to-trans isomerization of p-AbS. nih.govnih.govresearchgate.net This facilitation of isomerization is attributed to the interactions between the sulfonate group of p-AbS and the hydroxyl groups of the LDH layers. The isomerization process for the intercalated p-AbS involves a conformational change of the azo group through both out-of-plane rotation and in-plane inversion. nih.govacs.org

The energy barriers for the optimal thermal isomerization pathways are significantly affected by the specific structure of the LDH, as indicated by different Mg/Al ratios. For instance, the energy barrier for the isomerization of p-CAbS⁻-LDH2 was found to be 7.5 kcal/mol, which is lower than that for the single molecule and other LDH composites. nih.gov This suggests that the confinement within the LDH structure creates a favorable environment for the isomerization process. The binding energies calculated for the p-AbS-LDH composites indicate that the intercalation leads to a more stable system. nih.govresearchgate.net

Solvent Polarity Effects on Photostability and Excitation Energy

The polarity of the solvent in which this compound is dissolved can have a profound effect on its photostability and the energy required for its electronic excitation. nih.govchemrxiv.orgnih.govrsc.org For this compound intercalated within an LDH matrix, the application of a polar solvent like dimethyl sulfoxide (B87167) (DMSO) has been shown to increase the excitation energy of the composite material. nih.govnih.govresearchgate.net

An increase in excitation energy implies that more energy is required to induce a photochemical reaction, which in turn enhances the photostability of the molecule. nih.gov Therefore, in a polar solvent environment, the p-AbS-LDH composite is more resistant to photochemical degradation compared to when it is in a nonpolar solvent or in a solvent-free state. nih.govnih.govresearchgate.net This effect is generally observed in photocatalytic systems where solvent polarity can influence the energy levels of the ground and excited states. nih.gov The interaction between the solvent and the photosensitive molecule can alter the energy landscape of the photochemical processes. researchgate.net

Intermolecular Interactions and Conformational Changes

The interactions between this compound molecules, or between p-AbS and a host matrix, play a crucial role in its conformational state and photochemical behavior. wikipedia.orgmdpi.com When intercalated into Mg-Al-LDH, the this compound anions are arranged vertically between the layers. nih.gov

Significant intermolecular interactions in the form of hydrogen bonds are established between the oxygen atoms of the sulfonate group (–SO₃⁻) of p-AbS and the hydrogen atoms of the hydroxyl groups on the LDH lamella. nih.gov The distances between the oxygen atoms of the sulfonate group and the hydrogen atoms of the LDH's hydroxyl groups are in the range of 1.459–1.487 Å, indicative of strong hydrogen bonding. nih.gov These interactions are a key factor in the stabilization of the composite material. nih.govresearchgate.net

The conformation of the p-AbS anion itself is also influenced by its environment. The trans isomer is nearly planar, a conformation that is maintained even when intercalated within the LDH. nih.govacs.org However, the transition to the cis isomer involves a significant conformational change, breaking the planarity of the molecule. mdpi.com The isomerization process within the confined space of the LDH involves both in-plane inversion and out-of-plane rotation of the phenyl rings. nih.govacs.org For example, during the isomerization of p-CAbS⁻-LDH1, the dihedral angle ∠C(2)N(3)N(4)C(5) changes from -11.36° to -88.87° at the transition state, and then to 179.82° in the trans product, illustrating a substantial rotational movement. acs.org

Supramolecular Architectures Involving P Azobenzenesulfonate Anions

Host-Guest Chemistry and Complexation Behavior

Host-guest chemistry involves the formation of well-defined complexes between a larger host molecule and a smaller guest molecule. The p-Azobenzenesulfonate anion can act as a guest, interacting with various macrocyclic hosts to form supramolecular assemblies with tunable properties.

The this compound moiety readily engages in host-guest interactions with various macrocyclic compounds, most notably cyclodextrins and calixarenes. d-nb.infodntb.gov.ua These interactions are driven by a combination of forces, including hydrophobic interactions, where the nonpolar azobenzene (B91143) group is encapsulated within the hydrophobic cavity of the host, and electrostatic interactions involving the sulfonate group. nankai.edu.cnosu.edu

With cyclodextrins (CDs), the azobenzene unit of guest molecules can be included within the CD cavity. nih.gov For instance, multiple-responsive supramolecular vesicles can be fabricated through the complexation of a p-azobenzene derivative with β-cyclodextrin (β-CD). nih.gov In such systems, the azobenzene group is spontaneously included by the β-CD molecules, and the resulting inclusion complexes self-assemble into vesicles, driven by the hydrophobic interactions of other parts of the molecule and hydrogen bonds between adjacent β-CDs. nih.gov

Calixarenes, particularly functionalized ones like p-sulfonatocalix researchgate.netarene, also serve as effective hosts. nankai.edu.cn The binding of guests within the calixarene's π-electron-rich cavity can be systematically studied. nankai.edu.cn The modification of the calixarene (B151959) structure, for example by alkylation of the lower rim, can significantly alter the thermodynamics of complexation, shifting the driving force from primarily enthalpic to entropic. nankai.edu.cn Studies on p-sulfonatocalix researchgate.netarene have demonstrated its ability to form stable 1:1 complexes with various organic guests, highlighting the role of the preorganized framework and the upper-rim sulfonate groups as key anchoring points. nankai.edu.cn

Supramolecular complexes involving this compound can exhibit self-aggregation behavior, forming organized structures like micelles and vesicles in aqueous solutions. mdpi.comrug.nl An amphiphilic azobenzenesulfonic acid, for example, has been shown to form micelles with a diameter of 4.3 nm in water, which can act as templates for creating nanostructures.

The interaction of azobenzenesulfonate-functionalized calix researchgate.netarenes with cationic surfactants such as cetyltrimethylammonium bromide (CTAB) leads to the formation of mixed aggregates. researchgate.netcyberleninka.ru The nature of these aggregates is dependent on the ratio of the components. An equimolar mixture of azobenzenesulfonate calix researchgate.netarene and CTAB results in the formation of single-layer vesicles. researchgate.net Increasing the proportion of CTAB to a threefold excess causes these vesicles to enlarge and form structures with multiple bilayers. researchgate.net

These supramolecular systems demonstrate significant solubilizing capabilities. The mixed azobenzenesulfonate calix researchgate.netarene-CTAB vesicles are capable of binding both hydrophobic and hydrophilic substrates, depending on the component ratio. researchgate.net For instance, they have been shown to bind the hydrophobic spectral probe Sudan I and encapsulate the hydrophilic dye Rhodamine B. researchgate.net This highlights their potential for use in delivery and encapsulation applications.

Interactions with Macrocyclic Host Molecules

Intercalation Compounds of this compound in Layered Materials

The anionic nature of this compound allows it to be incorporated into the interlayer galleries of positively charged layered materials, such as Layered Double Hydroxides (LDHs), forming intercalation compounds. rsc.org This process confines the guest anions within a 2D microenvironment, leading to significant modifications of their properties.

This compound anions (AbS⁻) can be successfully intercalated into the interlayer space of inorganic Layered Double Hydroxides, such as the Mg-Al and Zn-Al types. nih.govresearchgate.netnih.gov This integration can be achieved through methods like co-precipitation or anion exchange. nih.govscielo.org.mx The successful intercalation is confirmed by an increase in the basal spacing of the LDH, as observed through X-ray diffraction. scielo.br For instance, the intercalation of a similar azo dye, Methyl Orange, into a Mg/Al-LDH resulted in a highly organized structure with an interlayer spacing of 2.43 nm. nih.gov Theoretical calculations suggest that within the LDH galleries, the this compound anions adopt a vertical or tilted orientation, forming an interdigitated structure to maximize packing and interactions with the hydroxide (B78521) layers. researchgate.net The sulfonate group (–SO₃⁻) plays a crucial role, forming hydrogen bonds with the hydroxyl groups of the LDH lamella, with calculated O-H bond distances in the range of 1.460–1.473 Å in a Mg/Al-LDH with a 2:1 ratio. acs.org

The stability of the this compound-LDH composite is quantified by the binding energy (E_B), which represents the strength of the interaction between the host lamella and the guest anion. nih.govacs.org This energy is calculated using the formula: E_B = E_(AbS⁻-lamella) – E_(AbS⁻) – E_(lamella). nih.govacs.org Density Functional Theory (DFT) calculations have been employed to determine these energies for various isomers and LDH models. nih.govresearchgate.net The binding energies are consistently negative, indicating a strong, stabilizing interaction between the this compound anions and the LDH layers. nih.govresearchgate.net The magnitude of the binding energy is influenced by the specific structure of the LDH and the conformation (cis or trans) of the azobenzene moiety. nih.gov

Table 1: Calculated Binding Energies of this compound-LDH Supramolecular Composites. nih.govresearchgate.net
Composite StructureBinding Energy (E_B) in eV
p-cis-Azobenzenesulfonate-LDH1-10.3
p-trans-Azobenzenesulfonate-LDH1-10.4
p-cis-Azobenzenesulfonate-LDH2-15.0
p-trans-Azobenzenesulfonate-LDH2-15.3
Note: LDH1 and LDH2 represent different theoretical cluster models of Mg-Al LDH.

Intercalation within the galleries of LDHs significantly enhances the thermal stability of the this compound anion. nih.govacs.org This stabilization is evident from both theoretical calculations and experimental thermal analysis. nih.govacs.org For a similar azo dye, thermogravimetric analysis showed that its decomposition temperature was enhanced by nearly 130°C upon intercalation into LDH layers. researchgate.net Theoretical studies show that the Gibbs free energy (ΔG) of the more stable trans isomer relative to the cis isomer is more negative for the intercalated species compared to the free molecule, indicating that the LDH host provides a stabilizing microenvironment. acs.org This increased stability is attributed to the strong host-guest interactions, including hydrogen bonding and electrostatic forces, which restrict the thermal motion and decomposition pathways of the guest anion. nih.govnih.govacs.org

Table 2: Relative Gibbs Free Energy (ΔG) for the Isomerization of this compound (p-AbS) and its LDH Composites. acs.org
SystemRelative Gibbs Free Energy (ΔG) in kcal/mol
p-AbS (free molecule)-12.7
p-AbS⁻-LDH1-15.6
p-AbS⁻-LDH2-19.3
Note: ΔG represents the energy difference of the trans structure relative to the cis structure. A more negative value indicates greater stability of the trans form.

Binding Energy Analysis in Supramolecular Composites

Advanced Self-Assembly Phenomena

Advanced self-assembly phenomena in systems containing this compound are driven by the unique photoresponsive nature of the azobenzene moiety and its interplay with various molecular architectures, particularly polymeric structures. These phenomena lead to the formation of complex, ordered structures with emergent properties.

Supramolecular Chirality in Azobenzene-Containing Polymer Systems

The development of novel supramolecular chiral materials has garnered significant attention, largely due to advancements in supramolecular chemistry and molecular self-assembly. nih.gov Supramolecular chirality has been extensively introduced into polymers that contain photoresponsive azobenzene groups. nih.govresearchgate.net The chirality in these systems does not necessarily arise from chiral molecules (molecular chirality) but from the asymmetric spatial arrangement of the azobenzene chromophores, which can be controlled through noncovalent interactions. researchgate.netmdpi.com

The photoisomerization capability of azobenzene is crucial; the reversible trans-cis isomerization allows for dynamic control over the supramolecular organization of the azobenzene units within the polymer structures. nih.govmdpi.com This control is fundamental from both an academic and practical standpoint for developing advanced materials. nih.govmdpi.com

Two primary strategies are employed to construct supramolecular chirality in azobenzene-containing polymers (Azo-polymers):

Postpolymerization Self-Assembly: This is a traditional method for creating supramolecular chirality in Azo-polymers. nih.gov It can involve using polymers that are already chiral or inducing chirality in achiral Azo-polymers by introducing external chiral sources. mdpi.com For instance, even when an Azo-polymer contains a chiral center, it might be silent in terms of circular dichroism (CD) when dissolved but exhibit supramolecular chirality upon aggregation. mdpi.com

In Situ Supramolecular Self-Assembly: A more modern, one-pot approach is the in situ supramolecular self-assembly mediated by polymerization-induced self-assembly (PISA). nih.gov This technique allows for the formation of well-defined supramolecular chiral structures during the polymerization process itself. nih.gov

A fascinating aspect is the ability to induce supramolecular chirality in amorphous and achiral azobenzene polymer films using light. acs.org Irradiation with elliptically polarized laser light can generate a helical orientation of the azobenzene chromophores. acs.org The handedness of the resulting helix can be directly controlled by the handedness of the incident light, demonstrating a powerful method for creating chiroptical switches. acs.org

Table 1: Examples of Supramolecular Chirality in Azobenzene Polymer Systems

Polymer System Method of Chirality Induction Key Finding
Achiral amorphous azobenzene polymer films Irradiation with elliptically polarized laser light Creation of helical structures whose handedness is controlled by the light's polarization. acs.org
Side-chain Azo-polymers with chiral terminal tails (e.g., P4S, P8S) Postpolymerization self-assembly (aggregation) The polymer was CD-silent in a dissolved state but showed supramolecular chirality upon aggregation, induced by the molecular-level chirality of the Azo groups. mdpi.com
Achiral Azo-polymers Postpolymerization assembly with chiral sources Chirality is induced in the achiral polymer through noncovalent interactions with an external chiral molecule. mdpi.com

Polymer-Induced Assembly of Azobenzenesulfonate Molecules

The incorporation of azobenzenesulfonate moieties into polymer chains profoundly influences their assembly behavior, allowing for the creation of dynamic, photoresponsive materials. The isomerization of the azobenzene group from the planar trans form to the non-planar cis form upon UV irradiation alters key molecular properties, including a significant change in the dipole moment (from ~0.5 D to ~3.1 D) and a decrease in the distance between para-carbon atoms (from 9.9 Å to 5.5 Å). mdpi.com These changes in molecular geometry and polarity at the side-chain level can trigger large-scale conformational changes in the host polymer, driving assembly and disassembly processes. mdpi.com

Polymer-induced assembly can manifest in various ways:

Formation of Supramolecular Nanostructures: An azobenzene-containing polymer synthesized via a one-pot multi-component polymerization was shown to self-assemble into spherical structures in solution. nih.gov Investigation revealed that hydrogen bonds between the polymer molecules were the driving force for the formation of these nanospheres. nih.gov Upon irradiation with UV light, these spheres could be induced to aggregate into larger clusters or merge into different structures, showcasing a photo-induced deformation property. nih.gov

Polymerization-Induced Self-Assembly (PISA): PISA has emerged as a highly efficient method for fabricating well-defined nanoparticles in a single step. semanticscholar.org This technique involves chain-extending a soluble macroinitiator with a second monomer that forms an insoluble block. As the polymerization progresses, the growing insoluble block drives the self-assembly of the polymer chains into morphologies like spheres, worms, or vesicles. semanticscholar.org While not exclusively focused on azobenzenesulfonate, this methodology is highly applicable for creating ordered nanostructures from azobenzene-containing block copolymers, offering precise control over the final particle morphology. semanticscholar.org

Tuning Intermolecular Interactions: The assembly of azobenzene derivatives within a polymer matrix is critical for applications such as solar thermal fuels. rsc.org The efficiency of energy storage is significantly impacted by the intermolecular interactions between the azobenzene units. By rationally designing the polymer backbone and the linker connecting the azobenzene side group, the free volume for isomerization can be increased, enhancing photoisomerization yields even in the solid state. rsc.org

Table 2: Polymer-Induced Assembly of Azobenzene Derivatives

Polymer/System Assembly Driving Force / Method Resulting Structure / Property
Polypeptides with azobenzenesulfonate side chains Photo-isomerization of azobenzene units Reversible conformational transitions (e.g., α-helix to random coil), altering membrane structure and function. mdpi.com
Azobenzene-containing polymer via multi-component polymerization Hydrogen bonding Self-assembly into nanospheres with photo-induced deformation and aggregation properties. nih.gov
Amphiphilic block copolymers Polymerization-Induced Self-Assembly (PISA) Formation of well-defined nanostructures (spheres, worms, vesicles) directly during polymerization. semanticscholar.org
Methacrylate/acrylate polymers with azobenzene side groups Tuning of intermolecular interactions via linkers Enhanced photoisomerization yield and energy storage density in the solid state. rsc.org

Advanced Materials Applications of P Azobenzenesulfonate Systems

Development of Stimuli-Responsive Materials

Stimuli-responsive materials, or smart materials, can alter their characteristics in response to external environmental changes. numberanalytics.comnih.gov p-Azobenzenesulfonate is a key photo-responsive moiety used to create materials that react to light, an external stimulus that can be controlled with high spatiotemporal precision. nih.govsmartmaterialsconferences.com When incorporated into polymer structures, the trans-to-cis isomerization of the azobenzene (B91143) unit, typically induced by UV light, and the reverse cis-to-trans isomerization, triggered by visible light or heat, can cause macroscopic changes in the material. mdpi.commdpi.com

A significant area of application is in the development of light-responsive hydrogels. nih.govsmartmaterialsconferences.com These are highly crosslinked, hydrophilic polymer networks that can undergo reversible gel-sol transitions upon photo-irradiation. mdpi.comnih.gov For instance, supramolecular hydrogels have been created using an azobenzene-branched poly(acrylic acid) copolymer and a modified β-cyclodextrin. nih.gov In this system, the more stable, linear trans-azobenzene units are included within the cyclodextrin (B1172386) cavities, acting as cross-links to form a stable hydrogel. nih.gov Upon irradiation with UV light (e.g., 355-365 nm), the trans-isomers convert to the bulky, bent cis-isomers. mdpi.comnih.gov The cis-form cannot fit within the cyclodextrin cavity and dissociates, breaking the cross-links and causing the hydrogel to transition to a liquid (sol) state. nih.gov This process is reversible; exposure to visible light (e.g., 450 nm) converts the azobenzene units back to the trans-form, allowing the re-formation of the inclusion complexes and restoration of the hydrogel. nih.gov

Table 1: Properties of a Light-Responsive Azobenzene-Cyclodextrin Hydrogel System. nih.gov
StimulusAzobenzene IsomerInteractionSystem State
Initial State (Dark)TransInclusion complex with β-cyclodextrin (Cross-linked)Gel
UV Light (355 nm)CisDissociation from β-cyclodextrin (Cross-links broken)Sol
Visible Light (450 nm)TransRe-formation of inclusion complex (Cross-linked)Gel

The incorporation of azobenzenesulfonate moieties into polypeptide-based systems has also been explored to create photo-responsive membranes. mdpi.com The light-induced trans → cis isomerization of the azobenzenesulfonate side chains can trigger conformational changes in the polypeptide backbone, such as an α-helix to a random coil transition. mdpi.com This change in the polymer's secondary structure alters the membrane's porosity and permeability, allowing for the photo-controlled transport of ions and molecules. mdpi.com

Applications in Photo-Switchable Systems and Devices

The discrete and reversible nature of the two isomeric states of this compound makes it an ideal candidate for the core component of various photo-switchable systems and devices, from molecular-level logic gates to macroscopic actuators. nih.govresearchgate.net

At its most fundamental level, a single this compound molecule acts as a binary switch. The trans and cis states can be defined as "0" and "1", with light serving as the input to flip between states. nih.govresearchgate.net This simple switching action is the foundation for creating molecular logic gates, which are molecules that can perform logical operations based on specific inputs to produce a predictable output. mdpi.comencyclopedia.pubnih.gov

A molecular logic gate requires one or more inputs (which can be chemical species, light of a specific wavelength, etc.) and a detectable output (such as a change in fluorescence or absorption). mdpi.comrsc.org By combining azobenzene derivatives with other molecular components, various logic gates like AND, OR, and INHIBIT can be constructed. encyclopedia.pubresearchgate.net For example, a system could be designed where an output signal is only generated when both a chemical input (like a specific ion) is present AND the azobenzene unit is switched to its cis state by a light input. researchgate.net The development of these systems represents a key step toward information processing at the molecular level. nih.gov

Molecular machines are assemblies of molecules designed to perform mechanical-like movements in response to a stimulus. nih.gov The significant geometric change that occurs during the this compound trans-cis isomerization—a change in the distance between the para-carbons from ~9 Å in the trans form to ~5.5 Å in the cis form—can be harnessed to generate nanoscale motion and force. nih.govresearchgate.net

When a high density of azobenzenesulfonate units is incorporated into a polymer or liquid crystal matrix, their individual, light-induced movements can be amplified into a collective, macroscopic mechanical response. nih.gov This has led to the development of photo-responsive actuators. These materials can bend, contract, or expand when exposed to light. For example, a polymer film containing aligned azobenzenesulfonate moieties will contract in the direction of alignment upon UV irradiation, as the individual molecules shorten during the trans-to-cis transition. This contraction can be used to perform work, effectively creating a light-driven artificial muscle. nih.gov The process is reversible, with visible light causing the film to expand back to its original state. nih.gov

The bistable nature of this compound makes it a promising candidate for high-density data storage. nih.govresearchgate.net The trans and cis isomers can represent the binary bits "0" and "1". Information can be written by using a specific wavelength of light (e.g., UV) to switch the molecules to the desired state and read by detecting the difference in their absorption spectra. nih.govresearchgate.netmeegle.com The ability to address individual molecules or small clusters of molecules opens the door to storage densities far exceeding current magnetic and solid-state technologies. meegle.com

Furthermore, the integration of azobenzene derivatives into nanodevices is an active area of research. nih.govresearchgate.net Their photo-switching capability can be used to modulate the electronic or optical properties of nanoscale circuits or to control the accessibility of pores in nanostructured materials. mdpi.com This functionality is crucial for developing components for future nanoscale technologies. meegle.com

Molecular Machines and Actuators

Functional Composite Materials Design

Designing functional composite materials involves combining two or more distinct materials to create a new material with enhanced or novel properties. researchgate.netsciopen.comnih.gov this compound is used as a functional guest molecule in various host matrices to create advanced organic/inorganic hybrid materials. nih.govresearchgate.netrsc.org

One prominent strategy is the intercalation of this compound anions into the interlayer space of Layered Double Hydroxides (LDHs). nih.govresearchgate.netnih.govjos.ac.cn LDHs are ionic lamellar compounds with positively charged brucite-like layers and charge-compensating anions in the hydrated interlayer region. nih.govjos.ac.cn These interlayer anions can be exchanged with functional anions like this compound. nih.govresearchgate.net

This host-guest arrangement offers several advantages:

Improved Stability : The inorganic LDH host can enhance the thermal and photostability of the organic azobenzene dye. nih.govresearchgate.net

Controlled Environment : The confined space of the LDH interlayer provides a microenvironment that can influence the isomerization behavior of the guest molecule. nih.govresearchgate.net Theoretical studies have shown that the LDH lamella can lower the energy barrier for the cis-to-trans isomerization. nih.govnih.gov

Modified Photophysical Properties : The interaction with the LDH host can alter the electronic structure of the azobenzenesulfonate, leading to shifts in its absorption spectra. For example, intercalation into a Mg-Al LDH has been shown to cause a red-shift in the π → π* absorption band of the trans-isomer. nih.gov

Table 2: Calculated Electronic Absorption Wavelengths (nm) for trans-p-Azobenzenesulfonate (p-TAbS) and its LDH Composite. nih.gov
SystemS1 ← S0 (n → π) Wavelength (nm)S2 ← S0 (π → π) Wavelength (nm)
p-TAbS (isolated molecule)504295
p-TAbS-LDH1 (composite)517303

Another approach to composite design is the functionalization of nanoparticle surfaces. nih.govmdpi.commdpi.com this compound can be attached to the surface of nanoparticles (e.g., gold, silica) through covalent or non-covalent bonds. nih.govmdpi.comnih.gov This creates a photo-responsive shell around a core material, combining the properties of the nanoparticle (e.g., plasmonic, magnetic) with the light-switching capability of the azobenzene derivative. Such composites are being explored for applications where external light can be used to control nanoparticle aggregation, release of encapsulated cargo, or catalytic activity. nih.govwhiterose.ac.uk

Theoretical and Computational Investigations of P Azobenzenesulfonate

Quantum Chemical Methodologies

Quantum chemical methodologies are powerful tools for investigating the molecular properties of p-Azobenzenesulfonate. These methods allow for the detailed examination of its electronic structure and the dynamics of its isomerization processes.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has been extensively applied to study the ground-state properties and thermal isomerization mechanisms of this compound, often abbreviated as p-AbS. nih.gov For instance, computational studies have utilized the M06-2X functional, a hybrid meta-GGA functional, to accurately model the system. nih.govresearchgate.net

Geometric optimizations of the reactants, transition states, and products along the isomerization pathways are typically performed using the M06-2X functional with the 6-31G(d,p) basis set. nih.govims.ac.jp To obtain more refined energy values, single-point energy calculations are subsequently carried out with a larger basis set, such as def2-TZVP, at the same level of theory. nih.govresearchgate.net This dual-level approach balances computational cost with accuracy. All stationary points are confirmed through frequency calculations, where reactants and products have all real frequencies, and transition states possess exactly one imaginary frequency. nih.gov These DFT calculations are fundamental in mapping out the potential energy surface and understanding the structural changes during isomerization. nih.govacs.org

Time-Dependent Density Functional Theory (TD-DFT) Calculations

To investigate the electronic excited states and photothermal properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. nih.govwikipedia.org This extension of DFT is used to calculate vertical excitation energies, which correspond to electronic transitions from the ground state to various excited states. nih.govrsc.org

In studies of p-AbS, TD-DFT calculations have been performed at the M06-2X/6-31G(d,p) level to determine the properties of singlet vertical excited states. nih.gov These calculations help in identifying the nature of the electronic transitions, such as the n → π* and π → π* transitions, by analyzing the frontier molecular orbitals (HOMO and LUMO) involved. nih.gov The results from TD-DFT provide crucial information on the absorption spectra, explaining, for example, how environmental factors can lead to shifts in the maximum absorption wavelength. nih.govresearchgate.net

Computational Cluster Modeling Approaches

To simulate the behavior of this compound in more complex environments, such as when it is intercalated within a host material, computational cluster models are employed. nih.gov These models represent a portion of the larger system, allowing for high-level quantum mechanical calculations that would be too computationally expensive for the entire system.

For example, the interaction between the this compound anion (p-AbS⁻) and a host material like Mg-Al layered double hydroxide (B78521) (LDH) has been studied using cluster models. nih.govresearchgate.net In these models, a fragment of the LDH lamella is explicitly included in the calculation with the p-AbS⁻ anion. nih.gov The geometry of these composite clusters is optimized using DFT methods, such as M06-2X/6-31G(d,p), to find the most stable arrangement. researchgate.net This approach makes it possible to investigate how the host material influences the geometric and electronic properties of this compound, including its thermal stability and isomerization energy barriers. nih.gov

Mechanistic Elucidation via Computational Simulations

Computational simulations are instrumental in unraveling the detailed mechanisms of chemical processes. For this compound, they provide a step-by-step view of the isomerization from its cis to its trans form.

Ground State Isomerization Pathway Analysis

The thermal cis-trans isomerization of this compound in the ground state has been shown through computational analysis to occur via two primary pathways: rotation around the N=N double bond or an in-plane inversion of one of the nitrogen atoms. nih.govdntb.gov.ua DFT calculations have revealed that the isomerization of p-AbS is a one-step concerted process that involves both the inversion of a C-N-N angle and the rotation of the unsubstituted benzene (B151609) ring. nih.gov

Studies comparing the different possible pathways have found that an inversion mechanism is generally preferred over a pure rotational mechanism for azobenzene (B91143) derivatives in the ground state. nih.govacs.org For p-AbS, specifically when interacting with an LDH host, the pathway involving the inversion of one specific nitrogen atom (N3) was found to be more favorable due to a lower energy barrier, which can be attributed to smaller steric hindrance. nih.gov

Transition State Characterization and Energy Landscapes

The characterization of the transition state (TS) is critical for understanding the kinetics of the isomerization reaction. ims.ac.jp Computational studies have successfully located and characterized the transition states for the isomerization of this compound. nih.gov The geometric structures of these transition states are neither perpendicular nor coplanar. nih.gov

For the p-AbS anion within an LDH cluster model (p-CAbS⁻-LDH1), three transition states (p-TS1-LDH1, p-TS2-LDH1, and p-TS3-LDH1) corresponding to different isomerization routes have been identified. nih.gov The analysis of their geometries reveals specific changes in bond angles and dihedral angles that define the reaction coordinate. For instance, in the favored inversion pathway (via p-TS1-LDH1), the ∠C(2)N(3)N(4) angle changes from approximately 126° in the cis isomer to nearly 179° in the transition state, and then to about 116° in the trans isomer. nih.gov The energy landscape, or free energy profile, shows the relative energies of the reactant, transition state, and product, with the difference in energy between the reactant and the transition state defining the activation energy barrier for the reaction. nih.gov

Data Tables

Table 1: Key Geometric Parameters for this compound Isomerization Intermediates

This table presents key dihedral and bond angles for the cis isomer, the identified transition states (TS), and the trans isomer of this compound intercalated in a layered double hydroxide model (p-AbS⁻-LDH1). The parameters highlight the structural changes along the different isomerization pathways. Data sourced from Zhang et al. (2023). nih.gov

StructureIsomerization Pathway∠C(2)N(3)N(4) (°)∠N(3)N(4)C(5) (°)Dihedral ∠C(2)N(3)N(4)C(5) (°)
cis-p-AbS⁻-LDH1Reactant125.94124.10-11.36
p-TS1-LDH1Inversion (N3)179.23--
p-TS2-LDH1Inversion (N4)-179.23-
p-TS3-LDH1Rotation---88.87
trans-p-AbS⁻-LDH1Product116.31115.66179.82

Table 2: Calculated Energy Barriers for Thermal Isomerization

This table shows the calculated activation energy barriers for the optimal thermal isomerization pathway of this compound anions (p-AbS⁻) in two different layered double hydroxide cluster models (LDH1 and LDH2). The data illustrates the influence of the local environment on the isomerization kinetics. Data sourced from Zhang et al. (2023). nih.gov

SystemEnergy Barrier (kcal/mol)
p-AbS⁻-LDH115.7
p-AbS⁻-LDH27.5

Computational Modeling of Material Properties

Computational modeling has emerged as a powerful tool for investigating the properties of materials at the molecular level. In the context of this compound, theoretical and computational investigations, particularly those employing Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), have provided profound insights into its electronic structure, photophysical characteristics, and interactions within composite materials. These computational approaches allow for the prediction and simulation of various properties that are crucial for understanding the behavior of this compound in diverse applications.

Prediction of Electronic Spectra and Photophysical Characteristics

The photophysical behavior of this compound is intrinsically linked to its electronic structure and the transitions between electronic states upon light absorption. Computational methods, especially TD-DFT, are instrumental in predicting the electronic absorption spectra and elucidating the nature of these transitions. rsc.org

Theoretical studies have successfully calculated the electronic absorption spectra for both the cis and trans isomers of this compound. These calculations help in assigning the observed absorption bands to specific electronic transitions. For instance, the frontier molecular orbitals involved in these transitions have been identified. The Highest Occupied Molecular Orbital (HOMO) is characterized as the n orbital, which is formed by the lone pair of electrons on the nitrogen atoms of the azo group. The HOMO-1 orbital is a π orbital on the benzene ring, and the Lowest Unoccupied Molecular Orbital (LUMO) is a π* orbital, also on the benzene ring. nih.gov Consequently, the electronic transitions are primarily of the n → π* and π → π* types. nih.govresearchgate.net

Detailed computational analyses have provided specific values for the transition energies and corresponding maximum absorption wavelengths. For the trans-p-azobenzenesulfonate (p-TAbS) molecule, the S₀ → S₁ transition, which corresponds to the n → π* transition, has a calculated transition energy of 2.46 eV, translating to an absorption wavelength of 504 nm. The S₀ → S₂ transition (π → π*) has a higher transition energy of 4.21 eV, corresponding to a shorter absorption wavelength of 295 nm. nih.gov These theoretical predictions are crucial for understanding the photoisomerization behavior of this compound, a key characteristic of azobenzene derivatives.

Calculated Electronic Spectra Data for trans-p-Azobenzenesulfonate
TransitionCharacterTransition Energy (Eex) [eV]Maximum Absorption Wavelength (λmax) [nm]
S₀ → S₁n → π2.46504
S₀ → S₂π → π4.21295

The computational methodologies employed in these studies typically involve geometry optimization of the molecular structures at a specific level of theory, followed by single-point energy and electronic property analysis using a higher-level basis set. For instance, the M06-2X functional with the 6-31G(d,p) basis set for optimization and the def2-TZVP basis set for energy calculations has been utilized. nih.govresearchgate.net The vertical excitation properties are then calculated using the TD-DFT method at the same level of theory. nih.gov

Simulation of Interfacial Interactions in Composites

Computational modeling is also pivotal in understanding the behavior of this compound when it is part of a composite material. By simulating the interface between this compound and another material, researchers can predict the nature and strength of their interactions, as well as how these interactions modify the properties of the azobenzene derivative. A notable example is the theoretical study of this compound intercalated into Magnesium-Aluminum Layered Double Hydroxide (Mg-Al-LDH) lamella. nih.govresearchgate.net

These simulations provide detailed information about the structural changes that occur upon the formation of the composite. For instance, upon interaction with the LDH lamella, the dihedral angle ∠C(2)N(3)N(4)C(5) of trans-p-azobenzenesulfonate is calculated to be -179.79°, indicating that the two benzene rings remain nearly coplanar. nih.gov Furthermore, the interaction with the LDH host can influence the isomerization pathway of the this compound anion. Calculations have shown that for the cis-p-azobenzenesulfonate-LDH complex, the isomerization can proceed through an in-plane inversion pathway. nih.gov

A key parameter that can be derived from these simulations is the binding energy between the components of the composite, which quantifies the stability of the interfacial interaction. The binding energies are calculated using the formula:

EB = E(AbS⁻-lamella) – E(AbS⁻) – E(lamella)

For this compound anions (p-AbS⁻) interacting with different LDH models (LDH1 and LDH2), the binding energies have been computed. These calculations reveal that the interaction is energetically favorable, with binding energies in the range of -10.3 to -15.3 eV. nih.gov The negative values indicate a stable composite, and the magnitude of the binding energy suggests a strong interaction between the this compound and the LDH layers. This strong interaction is predicted to enhance the thermal stability of the intercalated this compound anions. nih.gov

Calculated Binding Energies for this compound-LDH Composites
Composite SystemBinding Energy (EB) [eV]
cis-p-AbS⁻-LDH1-10.3
trans-p-AbS⁻-LDH1-10.4
cis-p-AbS⁻-LDH2-15.0
trans-p-AbS⁻-LDH2-15.3

These computational studies of interfacial interactions are crucial for the rational design of new composite materials with tailored properties. By understanding how this compound interacts with its environment at a molecular level, it becomes possible to predict and control the macroscopic behavior of the resulting materials.

Environmental Research Trajectories for Azobenzenesulfonate Derivatives

Degradation Pathways in Complex Environmental Matrices

Understanding the degradation pathways of azobenzenesulfonate compounds is crucial for developing effective environmental remediation technologies. Research has focused on both chemical and photochemical methods to break down these persistent molecules.

The Electro-Fenton (EF) process is an advanced oxidation process (AOP) that has shown significant efficacy in degrading recalcitrant organic pollutants like azo dyes. researchgate.net This method involves the in-situ generation of hydroxyl radicals (•OH), which are powerful oxidizing agents. The process works through the electrochemical generation of hydrogen peroxide (H₂O₂) from the reduction of oxygen on a cathode, which then reacts with ferrous ions (Fe²⁺) (the Fenton reagent) to produce hydroxyl radicals. researchgate.netnih.gov

Studies have demonstrated that the EF process can effectively decolorize and mineralize aqueous solutions of azo dyes. For instance, the degradation of dyes such as Acid Yellow 36, azobenzene (B91143), and methyl orange has been successfully achieved using this method. researchgate.netnih.gov The process typically involves a platinum anode and a carbon-based cathode, such as carbon felt, which facilitates the production of H₂O₂. researchgate.netrsc.org The degradation proceeds through the cleavage of the azo bond (–N=N–) and the subsequent oxidation of the resulting aromatic intermediates. researchgate.net Research has identified several degradation byproducts, including hydroquinone, 1,4-benzoquinone, and various carboxylic acids like oxalic and formic acid, indicating the breakdown of the aromatic rings. researchgate.netnih.gov

The efficiency of the Electro-Fenton process is influenced by several operational parameters, including the applied current, the concentration of Fe²⁺ ions, and the pH of the solution. nih.gov Optimal conditions, such as a pH of 3.0, are often required to maximize the generation of hydroxyl radicals and prevent the precipitation of iron hydroxides. nih.gov Combining the EF process with other treatments, such as solar photoelectro-Fenton (SPEF), can further enhance mineralization by utilizing UV light to photodecompose intermediates like Fe(III)-oxalate complexes, leading to more complete degradation. nih.gov

Table 1: Research Findings on Electro-Fenton Degradation of Azo Dyes

Photochemical transformation is a key environmental process that can lead to the degradation of organic compounds. For a photoreaction to occur, a compound must absorb solar light energy, either directly or indirectly. taylorfrancis.com The energy from sunlight, particularly in the 290 nm to 400 nm range, is sufficient to break chemical bonds in organic molecules. taylorfrancis.com

The photochemical degradation of azobenzenesulfonate and other azo compounds can occur through two main pathways:

Direct Phototransformation : This involves the direct absorption of a photon by the azo compound, leading to an excited state. This excitation can result in the cleavage of the azo bond or other chemical reactions. oecd.org

Indirect Phototransformation : This pathway is often more significant and involves photochemically generated reactive species in the environment. oecd.org The most important of these is the hydroxyl radical (•OH), which is highly reactive and can rapidly oxidize the majority of organic chemicals. oecd.org Other species like ozone and dissolved organic matter (DOM) in water can also contribute to indirect photochemistry. oecd.orgnih.gov

In aquatic systems, dissolved organic matter plays a crucial role. When irradiated by sunlight, DOM can become excited and generate reactive species, including hydroxyl radicals and singlet oxygen, which then attack and degrade pollutants like azo dyes. nih.gov The efficiency of these transformations depends on factors such as the chemical structure of the dye, the properties of the surrounding medium (e.g., pH, presence of DOM), and the intensity of solar radiation. nih.govsioc-journal.cn Research in this area aims to understand the reaction kinetics and identify the transformation products to fully assess the environmental fate of these compounds.

Table 2: Factors Influencing Photochemical Transformations

Electro-Fenton Degradation of Azobenzenesulfonate Dyes

Bioremediation Strategies for Azobenzene Compounds

Bioremediation leverages biological processes to clean up contaminated environments. For azobenzene compounds, strategies involving microorganisms and plants are being actively investigated as sustainable and cost-effective alternatives to conventional treatment methods. tandfonline.com

Microorganisms, including bacteria and fungi, possess remarkable metabolic capabilities to break down complex organic molecules like azo dyes. tandfonline.com The initial and critical step in the microbial degradation of azo dyes is the reductive cleavage of the azo bond (–N=N–), which leads to the decolorization of the dye and the formation of aromatic amines. gjesm.net This process is often carried out by enzymes called azoreductases. tandfonline.comgjesm.net

Bacterial degradation can occur under both anaerobic and aerobic conditions. mdpi.com

Anaerobic Degradation : In the absence of oxygen, many bacteria can efficiently reduce the azo bond, breaking the dye into colorless aromatic amines. However, these amines can be toxic and may not be further degraded under anaerobic conditions. mdpi.com

Aerobic Degradation : The aromatic amines produced during the anaerobic stage are typically mineralized under aerobic conditions. Aerobic bacteria use enzymes like laccases and peroxidases to hydroxylate and cleave the aromatic rings, ultimately converting them into less harmful substances like carbon dioxide and water. tandfonline.comgjesm.net

Due to this, a sequential anaerobic-aerobic treatment process is often considered the most effective method for the complete mineralization of azo dyes. Numerous bacterial strains, such as those from the genera Pseudomonas, Bacillus, Enterococcus, and Aeromonas, have been identified as efficient degraders of various azo dyes. gjesm.netmdpi.com

Table 3: Examples of Microorganisms in Azo Dye Degradation

Bioaugmentation is a specific bioremediation strategy that involves introducing selected microbial strains or consortia with desired degradation capabilities into a contaminated site to enhance the breakdown of pollutants. numberanalytics.comresearchgate.net This approach is particularly useful when the indigenous microbial population lacks the ability to degrade the target contaminant or is present in insufficient numbers. researchgate.net

There are three main approaches to bioaugmentation:

Allochthonous Bioaugmentation : Introducing microorganisms isolated from a different site.

Autochthonous Bioaugmentation : Isolating, culturing, and re-introducing microorganisms from the contaminated site itself.

Gene Bioaugmentation : Using genetically engineered microorganisms (GEMs) with enhanced catabolic pathways.

The success of bioaugmentation depends on various factors, including the ability of the introduced microorganisms to survive and compete with the native populations, as well as environmental conditions like pH, temperature, and nutrient availability. numberanalytics.comnih.gov For the remediation of azobenzene derivatives, bioaugmentation can accelerate the degradation process by ensuring that potent dye-degrading microorganisms are present in high concentrations. researchgate.net The use of microbial consortia is often more effective than single strains, as different species can work synergistically to degrade the initial dye and any toxic intermediates that are formed. nih.gov

Table 4: Bioaugmentation Approaches for Remediation

Phytoremediation is an emerging, plant-based technology that uses green plants and their associated microorganisms to remove, contain, or render harmless environmental contaminants. frontiersin.org This eco-friendly approach can be applied to soil, water, and air pollution. frontiersin.org While research on the phytoremediation of azobenzene compounds is still developing, the principles and mechanisms are applicable.

Different phytoremediation techniques can be employed:

Phytoextraction : Plants absorb contaminants from the soil or water and accumulate them in their harvestable tissues (shoots and leaves).

Phytodegradation : Plants take up contaminants and break them down into less toxic substances through their metabolic processes.

Rhizodegradation : The plant roots release substances that stimulate the growth and activity of soil microorganisms, which then degrade the contaminants in the rhizosphere (the soil region around the roots).

Phytostabilization : Plants immobilize contaminants in the soil, reducing their bioavailability and preventing them from migrating to other environmental compartments.

The effectiveness of phytoremediation depends on the plant species, the properties of the contaminant, and the environmental conditions. notulaebotanicae.ro For azobenzene contaminants, the focus would be on identifying plant species that can either directly take up and degrade these compounds or foster a robust microbial community in the root zone capable of breaking down the azo bond and mineralizing the resulting amines. frontiersin.orgdntb.gov.ua

Table 5: Phytoremediation Techniques

Future Research Directions and Emerging Paradigms in P Azobenzenesulfonate Chemistry

Novel Synthetic Approaches and Scalability

The development of novel synthetic routes for p-azobenzenesulfonate and its derivatives is a cornerstone of future research, with a strong emphasis on sustainability and scalability. Traditional methods for creating azo compounds are being re-evaluated to reduce their environmental impact.

Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to the synthesis of azobenzene (B91143) derivatives. acs.orgresearchgate.net This includes the use of water as a solvent, which is considered an environmentally friendly approach. acs.orgresearchgate.net Researchers are exploring methods that offer high yields, are eco-friendly, and can be conducted at low temperatures. chemrevlett.com For instance, the use of magnetic solid acid catalysts in solvent-free conditions represents a green and efficient method for the synthesis of azo dyes. researchgate.net Additionally, visible-light-promoted synthesis using non-metal photo-redox catalysts like Eosin Y with air as the oxidant presents a sustainable and practical process. rsc.org

Scalable Synthesis: The transition from laboratory-scale synthesis to industrial production necessitates the development of scalable and efficient processes. Continuous-flow processing is being explored as a method to achieve time-, cost-, and atom-effective synthesis of azobenzenes. researchgate.net This technique allows for precise control over reaction parameters, potentially leading to higher yields and reduced byproducts. researchgate.net The development of one-pot synthesis methods, which simplify reaction procedures and minimize waste, is also a key area of investigation. acs.org

Advanced Characterization Techniques for Photophysical and Supramolecular Systems

A deeper understanding of the photophysical properties and supramolecular interactions of this compound is crucial for designing advanced materials. Researchers are employing a range of sophisticated characterization techniques to probe the dynamics of these systems at the molecular level.

Spectroscopic and Microscopic Techniques:

UV-Vis Spectroscopy: This technique remains a fundamental tool for studying the photoisomerization kinetics of azobenzene derivatives, allowing for direct comparative studies of their behavior in different environments. beilstein-journals.orgacs.org

Brillouin Microscopy: This emerging technique offers a non-invasive method to monitor the isomerization process in situ by detecting changes in the elastic modulus of the solution. arxiv.org

X-ray Emission Spectroscopy: Theoretical studies suggest that X-ray emission spectroscopy can provide detailed information about the electronic structure and geometry of cis and trans isomers, offering a way to probe the isomerization dynamics. nih.gov

Real-Time Spectroscopy: Time-resolved spectroscopic techniques are essential for understanding the mechanisms of photoisomerization, with studies proposing both "rotation" and "inversion" pathways for the process. optica.org

Supramolecular Assembly Characterization: The self-assembly of this compound-containing molecules into higher-order structures is a key feature for many of its applications. Techniques such as FT-IR and FT Raman spectroscopy, combined with computational methods, are used to study the intermolecular interactions and conformations within these supramolecular systems. researchgate.net The formation of vesicles and their ability to encapsulate other molecules can be investigated using spectrophotometry and fluorescence spectroscopy. researchgate.net

Integration into Next-Generation Smart Materials

The photoresponsive nature of this compound makes it a prime candidate for integration into a variety of smart materials that can respond to external light stimuli.

Photoresponsive Polymers and Membranes:

Side-Chain Liquid Crystalline Polymers (LCPs): Polymers containing this compound moieties in their side chains exhibit photoresponsive behavior, allowing for the creation of cross-linkable networks that can change their properties upon light irradiation. rsc.org The photoisomerization of azobenzene units can induce macroscopic changes in the polymer, such as bending or actuation. nih.gov

Supramolecular Polymer-Azobenzene Complexes: Noncovalent interactions, such as hydrogen or ionic bonding, are being used to create photoresponsive materials from polymers and azobenzenes. rsc.org This approach offers versatility in designing materials with tailored photophysical properties. rsc.org

Photo-Regulated Membranes: Membranes incorporating this compound can exhibit photo-induced changes in permeability. mdpi.com The trans-cis isomerization of the azobenzene units can lead to conformational changes in the polymer matrix, altering the flow of water and ions through the membrane. mdpi.com

Advanced Applications:

Solar Thermal Fuels: Materials containing this compound are being investigated for their potential in solar thermal fuel (STF) applications, where solar energy is stored as chemical energy in the metastable cis isomer. rsc.org

Light-Actuated Devices: The ability of azobenzene-containing polymers to undergo photo-induced motion is being harnessed to create light-controlled valves and other micro-robotic systems. mdpi.com

Photoalignment: Azobenzene-containing materials can be used to control the alignment of liquid crystals through exposure to polarized light, a technology with applications in displays and optics. tandfonline.com

Development of Sustainable Environmental Remediation Technologies

The photocatalytic properties of materials containing this compound are being explored for their potential in environmental remediation, particularly in the degradation of organic pollutants.

Photocatalytic Degradation of Pollutants:

Azo Dye Degradation: Zinc oxide (ZnO) sensitized with azo compounds has shown enhanced photocatalytic efficiency in the degradation of dyes like Congo red. chemrevlett.com

Tetracycline Degradation: Azobenzene-modified Ag/Ag2O/CN photocatalysts have demonstrated controllable photodegradation of tetracyclines under visible light irradiation. rsc.org Covalent organic frameworks (COFs) containing azobenzene have also shown excellent performance in the photocatalytic degradation of tetracycline. williams.edu

N=N Bond Cleavage: The photocatalytic reduction of azobenzene to aniline, which involves the cleavage of the N=N bond, has been demonstrated using Pt/TiO2 and other catalysts, highlighting its potential for breaking down azo compounds. researchgate.net

Mechanisms and Enhancements: The photocatalytic process typically involves the generation of electron-hole pairs in a semiconductor material upon light absorption. The efficiency of this process can be enhanced by modifying the photocatalyst with azobenzene derivatives, which can improve light absorption and facilitate the separation of charge carriers. williams.edu The photoisomerization of the azobenzene moiety can also be used to control the release and activity of the photocatalyst. rsc.org

Computational Design and Predictive Modeling for Targeted Applications

Computational modeling has become an indispensable tool in the study of this compound, enabling researchers to predict its properties and design new molecules with specific functionalities.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT):

Isomerization Mechanisms: DFT calculations are widely used to investigate the isomerization pathways of azobenzene derivatives, helping to elucidate whether the process occurs through rotation or inversion mechanisms. sioc-journal.cnnih.govresearchgate.netrsc.org These studies can also predict the energy barriers for isomerization. rsc.org

Electronic and Photothermal Properties: TD-DFT is employed to calculate the electronic absorption spectra of cis and trans isomers, providing insights into their photophysical properties. nih.govacs.org It can also be used to study the influence of the surrounding environment, such as a layered double hydroxide (B78521) (LDH) lamella, on the photothermal properties of the molecule. nih.govresearchgate.net

Structure-Property Relationships: Computational studies can reveal how substituents on the azobenzene core affect its properties. For example, the electron-withdrawing ability of a substituent can influence the ease of N1 inversion. rsc.org

Predictive Modeling for Material Design: By simulating the behavior of this compound at the molecular level, researchers can predict the properties of new materials before they are synthesized. This includes modeling the interactions between the azobenzene derivative and a polymer matrix in a smart material, or predicting the binding affinity of a drug to a transporter protein. nih.gov This predictive capability accelerates the discovery and development of new materials for targeted applications.

Q & A

Basic: What are the established synthetic routes for p-Azobenzenesulfonate, and how can researchers optimize yield and purity?

Methodological Answer:
this compound is typically synthesized via diazotization of sulfanilic acid followed by coupling with a suitable aromatic amine under controlled pH (4–6) and temperature (0–5°C) . Yield optimization requires monitoring reaction kinetics using UV-Vis spectroscopy to track azo bond formation (λ~350 nm). Purity is assessed via HPLC with a C18 column and mobile phase (acetonitrile:water, 60:40 v/v), ensuring retention times align with standards. For improved yield, iterative adjustments to stoichiometry (e.g., NaNO₂ excess ≤5%) and quenching protocols (e.g., rapid ice-bath cooling) are recommended .

Basic: How does this compound function in photoresponsive systems, and what experimental parameters are critical for reproducibility?

Methodological Answer:
The compound’s azobenzene core undergoes trans-to-cis isomerization under UV light (365 nm), making it useful in light-switchable materials. Reproducibility hinges on:

  • Light intensity calibration : Use a radiometer to standardize UV exposure (e.g., 10 mW/cm²).
  • Solvent selection : Polar solvents (e.g., DMSO) stabilize the cis isomer, while nonpolar solvents favor trans .
  • Kinetic monitoring : Time-resolved NMR or FT-IR tracks isomerization rates. For consistency, pre-irradiate samples to ensure initial trans state .

Advanced: How can researchers resolve contradictions in reported isomerization kinetics of this compound across different studies?

Methodological Answer:
Discrepancies often arise from uncontrolled variables:

  • pH effects : Protonation of the sulfonate group alters electron density, affecting isomerization rates. Standardize buffers (e.g., pH 7.4 PBS) .
  • Temperature dependence : Use Arrhenius plots to model activation energy (Eₐ) and compare studies under isothermal conditions.
  • Data normalization : Express rates as % conversion relative to initial absorbance (e.g., ΔA/A₀) to mitigate instrument-specific artifacts .
    Contradictions may also stem from unaccounted side reactions (e.g., sulfonate hydrolysis under UV); LC-MS can identify degradation products .

Advanced: What methodologies are recommended for studying this compound’s supramolecular interactions in aqueous environments?

Methodological Answer:

  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) with host molecules (e.g., cyclodextrins) .
  • Dynamic Light Scattering (DLS) : Monitor aggregation behavior under varying ionic strengths (e.g., 0–500 mM NaCl).
  • Molecular Dynamics (MD) Simulations : Use force fields (e.g., GAFF) to predict solvation shells and interaction sites .
    Control experiments should include competitive binding assays (e.g., with methyl orange) to validate specificity .

Basic: What spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?

Methodological Answer:

  • UV-Vis Spectroscopy : Identify π→π* (λ~350 nm) and n→π* (λ~450 nm) transitions to confirm azo bond integrity .
  • ¹H NMR : Monitor aromatic proton shifts (δ 7–8 ppm) to detect isomerization (cis: upfield shifts due to reduced conjugation).
  • FT-IR : Validate sulfonate group presence via S=O stretches (~1180 cm⁻¹ and ~1040 cm⁻¹) .
    For advanced analysis, XPS can quantify sulfur oxidation states .

Advanced: How should researchers design experiments to investigate this compound’s stability under oxidative or reductive conditions?

Methodological Answer:

  • Electrochemical Studies : Use cyclic voltammetry (CV) in a three-electrode system (glassy carbon working electrode) to identify redox potentials.
  • Controlled Degradation : Expose samples to H₂O₂ (oxidizing) or NaBH₄ (reducing) and track decomposition via LC-MS .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates in H₂O vs. D₂O to elucidate proton-coupled electron transfer mechanisms .
    Include ESR spectroscopy to detect radical intermediates under oxidative stress .

Basic: What are the critical considerations when integrating this compound into polymeric matrices for controlled-release applications?

Methodological Answer:

  • Compatibility Screening : Use DSC to assess glass transition temperature (Tg) shifts, indicating polymer-azo interactions .
  • Loading Efficiency : Optimize via solvent casting (e.g., THF) with <5% w/w azo content to prevent phase separation.
  • Release Kinetics : Employ Franz diffusion cells under UV/visible light cycling, sampling at intervals for HPLC quantification .

Advanced: How can researchers address reproducibility challenges in this compound-based photodynamic systems?

Methodological Answer:

  • Standardized Light Sources : Use calibrated LEDs with narrow emission bands (e.g., 365±5 nm) .
  • Oxygen Scavenging : Add NaN₃ (1 mM) to mitigate singlet oxygen interference in aqueous systems.
  • Multivariate Analysis : Apply DOE (Design of Experiments) to test factors like concentration, light intensity, and solvent polarity .
    Publish raw kinetic datasets and instrument parameters to enhance cross-study comparability .

Basic: What computational tools are suitable for modeling this compound’s photoisomerization pathways?

Methodological Answer:

  • TD-DFT Calculations : Use Gaussian16 with CAM-B3LYP/6-311+G(d,p) to simulate excited-state transitions .
  • Nonadiabatic Molecular Dynamics (NAMD) : Track conical intersections and isomerization trajectories in silico.
  • Solvent Effects : Include PCM (Polarizable Continuum Model) to account for dielectric environments .

Advanced: How can contradictory findings about this compound’s cytotoxicity in biological systems be systematically evaluated?

Methodological Answer:

  • Dose-Response Curves : Use IC₅₀ values from MTT assays across multiple cell lines (e.g., HEK293 vs. HeLa) .
  • Reactive Oxygen Species (ROS) Detection : Employ DCFH-DA probes with flow cytometry to quantify oxidative stress.
  • Metabolomics : LC-MS-based profiling identifies metabolic pathways disrupted by azo degradation products .
    Control for light exposure during assays to isolate phototoxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.